molecular formula C35H49NO10 B1256945 [(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

Cat. No.: B1256945
M. Wt: 643.8 g/mol
InChI Key: GAZDXIGXYWVWQX-UQFGUHEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is a diterpenoid alkaloid derived from the Aconitum genus, specifically from the roots of Aconitum crassicaule. This compound is known for its potent pharmacological activities, particularly its analgesic and anti-inflammatory properties. This compound has been extensively studied for its potential therapeutic applications, especially in traditional Chinese medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate typically involves the transformation of related diterpenoid alkaloids. One common method is the partial synthesis from yunaconitine. The process involves two main steps:

Industrial Production Methods

The industrial production of this compound is often based on the extraction and purification from natural sources, such as the roots of Aconitum crassicaule. The process involves several steps, including:

    Extraction: The roots are extracted using solvents like ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

    Crystallization: The purified compound is crystallized to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Sodium hydroxide, hydrochloric acid, and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce hydroxylated derivatives.

    Reduction: Can yield deoxygenated derivatives.

    Substitution: Can result in the formation of various substituted derivatives.

Scientific Research Applications

[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical behavior of diterpenoid alkaloids.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate exerts its effects through several molecular targets and pathways. It primarily acts on the nervous system, where it modulates the activity of ion channels and neurotransmitter receptors. This modulation leads to the inhibition of pain signals and the reduction of inflammation. Additionally, this compound has been shown to interact with various enzymes and proteins involved in inflammatory pathways, further contributing to its therapeutic effects.

Comparison with Similar Compounds

[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is structurally similar to other diterpenoid alkaloids, such as yunaconitine and dehydroyunaconitine. it is unique in its specific pharmacological profile and lower toxicity. Compared to yunaconitine, this compound has a higher therapeutic index and stronger analgesic activity. Additionally, this compound is less toxic than dehydroyunaconitine, making it a safer option for therapeutic use.

List of Similar Compounds

  • Yunaconitine
  • Dehydroyunaconitine
  • Bulleyaconitine A
  • Lappaconitine

Properties

Molecular Formula

C35H49NO10

Molecular Weight

643.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1

InChI Key

GAZDXIGXYWVWQX-UQFGUHEISA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Synonyms

ulleyaconitine A
bulleyaconitine-A

Origin of Product

United States

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